3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide
Descripción
3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide is a heterocyclic compound featuring a triazolopyridazine core linked to a pyridine-1-oxide moiety via a carbamoyl-methyl bridge. Its structure includes a methoxy substituent at the 6-position of the triazolopyridazine ring, which may influence solubility, metabolic stability, and target binding affinity.
Propiedades
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-oxidopyridin-1-ium-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3/c1-22-12-5-4-10-15-16-11(19(10)17-12)7-14-13(20)9-3-2-6-18(21)8-9/h2-6,8H,7H2,1H3,(H,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKQRSGBSPIRAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=C[N+](=CC=C3)[O-])C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Triazolopyridazine derivatives are pharmacologically significant due to their versatility in targeting enzymes and receptors. Below is a detailed comparison of the target compound with analogous molecules:
Structural Analogues
Pharmacological and Chemical Properties
- Potency and Selectivity: PF-4254644 exhibits sub-nanomolar potency against c-Met kinase, attributed to its quinoline moiety and optimized triazolopyridazine core . Vebreltinib demonstrates high selectivity for tyrosine kinases, with its indazole and cyclopropyl groups enhancing target binding . The target compound’s pyridine-1-oxide group may improve solubility but could reduce metabolic stability compared to non-oxidized analogues .
- Metabolic Stability: Triazolopyridazines with electron-withdrawing groups (e.g., trifluoromethyl in ) show slower hepatic clearance. Methoxy-substituted derivatives (e.g., the target compound) are susceptible to demethylation via cytochrome P450 enzymes, as noted in similar scaffolds .
Synthetic Accessibility :
Key Studies
- PF-4254644 : In preclinical models, it achieved >90% tumor growth inhibition via c-Met pathway blockade, with a plasma half-life of 4.2 hours in rodents .
- Vebreltinib : Phase I trials reported a favorable safety profile and partial responses in MET-altered cancers .
- Methoxy-Triazolopyridazines : Derivatives like the target compound show moderate kinase inhibition (IC₅₀ ~100–500 nM) but require structural optimization to mitigate rapid metabolism .
Computational Insights
Molecular docking (using Discovery Studio Visualizer ) suggests the pyridine-1-oxide group in the target compound forms hydrogen bonds with kinase ATP-binding pockets, though steric hindrance from the methoxy group may limit efficacy compared to bulkier substituents in vebreltinib .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide, and how do reaction conditions impact yield?
- Methodology : Oxidative cyclization of hydrazine intermediates using green oxidants like sodium hypochlorite in ethanol at room temperature (3 h) yields ~73% for analogous triazolopyridazines . Alternative routes may involve Pd-catalyzed cross-coupling for functionalization, though solvent choice (DMF/DMSO) and temperature control are critical for minimizing side reactions .
- Key Considerations : Optimize oxidant stoichiometry (e.g., NaOCl vs. DDQ) to balance efficiency and environmental impact . Monitor reaction progress via TLC or HPLC to isolate intermediates.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Techniques :
- X-ray crystallography resolves regiochemistry of triazolopyridazine cores (e.g., CCDC 1876881 for similar derivatives) .
- NMR (1H/13C): Methoxy protons (~δ 3.9 ppm) and pyridine N-oxide signals (~δ 8.5-9.0 ppm) confirm substituent positions .
- HRMS validates molecular formula (e.g., C₁₆H₁₄N₆O₂ for the parent compound).
Q. What are the primary biological targets or activities reported for triazolopyridazine derivatives?
- Findings : Analogues exhibit affinity for kinases, GPCRs, or antimicrobial targets. For example, benzimidazole-linked derivatives show antiproliferative activity via tubulin inhibition .
- Screening : Use fluorescence polarization assays or SPR to assess binding kinetics. Prioritize analogues with substituents enhancing solubility (e.g., methoxy groups) .
Advanced Research Questions
Q. How can conflicting data on the pharmacological efficacy of structurally similar compounds be resolved?
- Case Study : Compare bioactivity of 3-(6-methoxy-triazolopyridazin-3-yl)propanamide derivatives with varying substituents (e.g., benzimidazole vs. pyridine). Contradictions in IC₅₀ values may arise from assay conditions (e.g., serum protein interference) .
- Resolution :
- Standardize assays (e.g., ATP concentration in kinase studies).
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
- Approaches :
- Prodrug modification : Mask the N-oxide group with acetyl or PEGylated moieties to reduce Phase I oxidation .
- CYP inhibition assays : Identify metabolic hotspots using liver microsomes + LC-MS/MS. Methoxy groups generally enhance stability vs. chloro substituents .
Q. How do computational methods aid in optimizing the compound’s binding to a target protein?
- Workflow :
- Docking : Use AutoDock Vina with PDB structures (e.g., 7E7) to predict binding poses .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein interactions (e.g., hydrogen bonds with kinase hinge regions) .
- Validation : Synthesize top-scoring analogues and test via SPR or enzymatic assays .
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